N-prop-2-enylquinoxaline-2-carboxamide
Description
N-Prop-2-enylquinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide functional group at the 2-position of the quinoxaline core and a prop-2-enyl (allyl) substituent on the amide nitrogen. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, known for their versatility in medicinal chemistry due to their electronic properties and ability to interact with biological targets .
The allyl substituent introduces moderate lipophilicity, which may enhance cell membrane permeability compared to bulkier groups like benzyl or smaller alkyl chains. This balance of steric and electronic effects could optimize interactions with enzymes such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated target for tuberculosis drug development .
Properties
IUPAC Name |
N-prop-2-enylquinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFSODZIXINTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Quinoxaline Derivatives
*Estimated based on quinoxaline-2-carboxaldehyde (C₉H₆N₂O, 158.16 g/mol) with allyl substitution.
Key Observations:
- Amide vs. Ester Stability: Amides (e.g., this compound) exhibit superior hydrolytic stability compared to esters, making them more suitable for drug development .
- N-Oxide Derivatives: 1,4-di-N-oxide quinoxalines exhibit distinct redox properties, enabling interactions with enzymes involved in oxidative stress pathways, which are absent in non-oxidized analogs like this compound .
Antitubercular Activity
N-Substituted quinoxaline-2-carboxamides, such as N-benzyl derivatives with halogen substituents, show potent inhibition of Mycobacterium tuberculosis (e.g., MIC values <1 µg/mL) . The allyl-substituted analog may exhibit comparable activity due to its balanced lipophilicity, though experimental validation is required.
Anticancer Potential
1,4-Di-N-oxide derivatives demonstrate anticancer activity via DNA intercalation and ROS generation . In contrast, non-oxidized carboxamides like this compound may rely on alternative mechanisms, such as enzyme inhibition (e.g., DprE1), highlighting structural-activity divergences .
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